REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:6][CH2:5]C[O:3]1.[CH3:7][Mg]Cl.[Cl:10][C:11]1[CH:12]=[CH:13][C:14]2[N:15](C=C(C(OCC)=O)[N:19]=2)[N:16]=1.Cl>C1(C)C=CC=CC=1.C(OCC)(=O)C>[Cl:10][C:11]1[CH:12]=[CH:13][C:14]2[N:15]([CH:5]=[C:6]([C:2]([OH:3])([CH3:1])[CH3:7])[N:19]=2)[N:16]=1
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
CC1OCCC1
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Name
|
|
Quantity
|
6.1 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
14.8 mL
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Type
|
reactant
|
Smiles
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C[Mg]Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClC=1C=CC=2N(N1)C=C(N2)C(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
|
40 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-20 °C
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Type
|
CUSTOM
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Details
|
The solution was stirred for 30 minutes at −20° C.
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
warmed to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
re-cooled to −20° C
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 0° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
then poured into a flask
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Type
|
ADDITION
|
Details
|
containing 40 ml
|
Type
|
STIRRING
|
Details
|
stirred for ten minutes
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with saturated aqueous sodium bicarbonate and sodium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified via silica gel chromatography (0-15% methanol in dichloromethane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=2N(N1)C=C(N2)C(C)(C)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |